molecular formula C26H26N4O3 B11453039 N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11453039
M. Wt: 442.5 g/mol
InChI Key: CANIBTTWEMGACM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinazolines. This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: This step involves the cyclization of appropriate starting materials under controlled conditions. For example, a reaction between 3,4-dimethylphenylhydrazine and 4-methoxybenzaldehyde can form an intermediate, which then undergoes further cyclization to form the pyrazoloquinazoline core.

    Functionalization: The core structure is then functionalized by introducing the carboxamide group. This can be achieved through reactions with carboxylic acid derivatives under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: N-bromosuccinimide, other halogenating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmaceutical Development: The compound is explored for its potential as a lead compound in drug development, particularly for diseases where pyrazoloquinazoline derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and disease context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-methoxybenzamide
  • N-(2,4-dimethylphenyl)formamide
  • N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, such as the pyrazoloquinazoline core and the combination of substituents. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H26N4O3/c1-15-7-10-18(13-16(15)2)28-26(32)20-14-27-30-24(17-8-11-19(33-3)12-9-17)23-21(29-25(20)30)5-4-6-22(23)31/h7-14,24,29H,4-6H2,1-3H3,(H,28,32)

InChI Key

CANIBTTWEMGACM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)OC)C(=O)CCC4)C

Origin of Product

United States

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